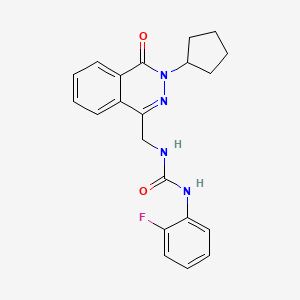
4-(dimethylamino)-2-formylpyridine-3-carboxylicacid,trifluoroaceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylamino)-2-formylpyridine-3-carboxylicacid,trifluoroaceticacid is a complex organic compound that features a pyridine ring substituted with dimethylamino, formyl, and carboxylic acid groups, along with a trifluoroacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-2-formylpyridine-3-carboxylicacid,trifluoroaceticacid typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the dimethylamino group through nucleophilic substitution. The formyl group can be introduced via formylation reactions, and the carboxylic acid group is often added through carboxylation reactions. The trifluoroacetic acid moiety is typically introduced in the final step through a reaction with trifluoroacetic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-(dimethylamino)-2-formylpyridine-3-carboxylicacid,trifluoroaceticacid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction yields a hydroxymethyl derivative .
科学的研究の応用
4-(dimethylamino)-2-formylpyridine-3-carboxylicacid,trifluoroaceticacid has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including esterifications and nucleophilic substitutions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
作用機序
The mechanism of action of 4-(dimethylamino)-2-formylpyridine-3-carboxylicacid,trifluoroaceticacid involves its interaction with specific molecular targets. The dimethylamino group enhances its nucleophilicity, allowing it to participate in various catalytic processes. The formyl and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and binding properties .
類似化合物との比較
Similar Compounds
4-(dimethylamino)pyridine: A widely used nucleophilic catalyst in organic synthesis.
4-(dimethylamino)benzoic acid: Known for its applications in sunscreen formulations.
4-(dimethylamino)butanal: Utilized in the synthesis of various organic compounds .
Uniqueness
4-(dimethylamino)-2-formylpyridine-3-carboxylicacid,trifluoroaceticacid is unique due to the presence of both formyl and carboxylic acid groups on the pyridine ring, along with the trifluoroacetic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
特性
IUPAC Name |
4-(dimethylamino)-2-formylpyridine-3-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.C2HF3O2/c1-11(2)7-3-4-10-6(5-12)8(7)9(13)14;3-2(4,5)1(6)7/h3-5H,1-2H3,(H,13,14);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFCDAGWCZSPTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)C=O)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B2614253.png)
![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2614254.png)


![(E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide](/img/structure/B2614261.png)


![N1-(pyridin-3-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2614266.png)



![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2614270.png)
![N-[2-(dimethylamino)ethyl]-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2614273.png)
![N-(3,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2614275.png)
